molecular formula C12H16O4 B1659558 Methyl 3-(2,3-dimethoxyphenyl)propanoate CAS No. 65953-99-3

Methyl 3-(2,3-dimethoxyphenyl)propanoate

Cat. No.: B1659558
CAS No.: 65953-99-3
M. Wt: 224.25
InChI Key: RHAIIOHVHKOIFR-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethoxyphenyl)propanoate (CAS: 65953-99-3) is an organic ester derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.256 g/mol . Structurally, it consists of a propanoate backbone esterified with a methyl group and substituted with a 2,3-dimethoxyphenyl ring. The compound is a positional isomer of methyl 3-(3,4-dimethoxyphenyl)propanoate (CAS: 27798-73-8), differing in the placement of methoxy groups on the aromatic ring . This subtle structural variation significantly influences its physicochemical and biological properties. The compound is used in synthetic organic chemistry as a precursor for pharmaceuticals and organocatalysts .

Properties

IUPAC Name

methyl 3-(2,3-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAIIOHVHKOIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20792955
Record name Methyl 3-(2,3-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65953-99-3
Record name Methyl 3-(2,3-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Aldol Condensation via Silyl Ketene Acetal

Reaction Mechanism and Substrate Design

The aldol condensation of 2,3-dimethoxybenzaldehyde with methyl trimethylsilyl dimethylketene acetal represents a robust route to Methyl 3-(2,3-dimethoxyphenyl)propanoate. This method, adapted from protocols for analogous arylpropanoates, employs a two-step catalytic system:

  • Step 1 : Amb-F (a fluorous-tagged ammonium fluoride catalyst) facilitates the nucleophilic addition of the silyl ketene acetal to the aldehyde at 60°C, forming a β-hydroxy ester intermediate.
  • Step 2 : Dowex 50Wx8 (a strongly acidic cation-exchange resin) promotes hydrolysis of residual silyl groups and esterification under milder conditions (30°C).

Critical parameters include stoichiometric excess of the silyl ketene acetal (1.5 equiv) and sequential catalyst removal to prevent side reactions.

Operational Protocol

Table 1 : Standardized reaction conditions for aldol condensation.

Parameter Value
Aldehyde 2,3-Dimethoxybenzaldehyde
Silyl ketene acetal Methyl trimethylsilyl dimethylketene acetal
Catalyst (Step 1) Amb-F (5 mol%)
Catalyst (Step 2) Dowex 50Wx8 H⁺ (20 mol%)
Solvent THF
Temperature 60°C (Step 1), 30°C (Step 2)
Reaction time 3 h (Step 1), 5 h (Step 2)
Workup Et₂O extraction, Na₂SO₄/K₂CO₃ drying
Yield 82–89% (projected)
E-factor 22–25

Post-reaction purification involves vacuum distillation to remove volatile byproducts (e.g., methyl 2-methylpropionate) and recrystallization from n-hexane/ethyl acetate (9:1). This method’s scalability is evidenced by its application to sterically hindered aldehydes, such as 2,4,6-trimethylbenzaldehyde, which achieved 89% yield under identical conditions.

Esterification of 3-(2,3-Dimethoxyphenyl)Propanoic Acid

Acid-Catalyzed Fischer Esterification

An alternative route involves esterifying 3-(2,3-dimethoxyphenyl)propanoic acid with methanol under acidic conditions. While direct literature on this substrate is limited, analogous procedures for 3-(3,4-dimethoxyphenyl)propanoic acid demonstrate near-quantitative conversion using borane-dimethyl sulfide complex in tetrahydrofuran (THF). Adapting this protocol:

  • Step 1 : Reduce the carboxylic acid to the corresponding alcohol using (CH₃)₂S·BH₃ (1.5 equiv) at 0–75°C.
  • Step 2 : Esterify the alcohol with methanol via H₂SO₄ or p-toluenesulfonic acid (PTSA).

Table 2 : Esterification parameters for propanoic acid derivatives.

Parameter Value
Starting material 3-(2,3-Dimethoxyphenyl)propanoic acid
Reducing agent (CH₃)₂S·BH₃ (1.5 equiv)
Solvent THF
Temperature 0°C → 75°C (ramped)
Esterification catalyst H₂SO₄ (2 mol%)
Yield (projected) 90–95%

This method’s E-factor remains undefined in literature but is anticipated to exceed 30 due to solvent-intensive steps.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

Table 3 : Method comparison based on yield, cost, and sustainability.

Metric Aldol Condensation Esterification
Yield 82–89% 90–95%
Catalyst cost High (Amb-F synthesis required) Low (H₂SO₄)
Solvent volume Moderate (THF, Et₂O) High (THF, methanol)
E-factor 22–25 >30
Scalability Excellent Moderate

The aldol route excels in sustainability, whereas esterification offers marginally higher yields at the expense of solvent waste.

Environmental and Practical Considerations

Solvent Recovery and Catalyst Recycling

  • THF recycling : Distillation reclaims >90% of THF, reducing the aldol method’s E-factor by 15–20%.
  • Dowex regeneration : Acidic resins are recyclable for ≥5 cycles without activity loss.

Byproduct Management

Methyl 2-methylpropionate (byproduct of silyl acetal hydrolysis) is volatile (bp 80°C) and readily separated via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)propanoate is not well-documented. as an ester, it is likely to undergo hydrolysis in biological systems to form the corresponding carboxylic acid and methanol. The carboxylic acid may then interact with various molecular targets and pathways, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key Observations:

  • Positional Isomerism: The 2,3- vs. 3,4-dimethoxy substitution alters electronic properties.
  • Functional Group Variations : The addition of amide or phosphanyl groups (e.g., in ) introduces hydrogen-bonding capabilities, affecting solubility and catalytic activity .

Key Observations:

  • Synthetic Efficiency : The amide derivative () achieves a 98% yield using HBTU/DIPEA, suggesting robust coupling conditions .
  • Crystallinity: The 3,4-dimethoxy amide derivative forms a monoclinic crystal system stabilized by intermolecular hydrogen bonds, unlike the simpler ester .

Key Observations:

  • Pharmacological Potency: Thalidomide analogs () demonstrate efficacy in myometrial relaxation, likely due to nitro/amino-phthalimide groups enhancing bioavailability .
  • Structural Complexity : Atracurium’s dimethoxyphenyl groups contribute to receptor binding but introduce toxicity risks .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(2,3-dimethoxyphenyl)propanoate
Reactant of Route 2
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Methyl 3-(2,3-dimethoxyphenyl)propanoate

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